

N-Methyl-p-anisidine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

Cat. No.: B147265

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Methyl-p-anisidine

Introduction

N-Methyl-p-anisidine, also known as **4-methoxy-N-methylaniline**, is an organic compound with the chemical formula C₈H₁₁NO. It is a derivative of anisidine and finds applications in chemical synthesis and research. For instance, it has been used to study the additive effects of amines.^[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Chemical Structure

The molecular structure of N-Methyl-p-anisidine consists of a benzene ring substituted with a methoxy group and a methylamino group at the para position.

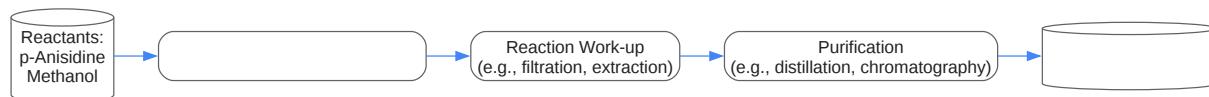
Caption: Chemical structure of N-Methyl-p-anisidine.

Physical Properties

N-Methyl-p-anisidine is a white to greyish-brown crystalline solid or a low melting mass.^{[1][2]} A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Appearance	White to greyish-brown crystal, low melting mass	[1] [2]
Molecular Formula	C8H11NO	[3] [4] [5]
Molecular Weight	137.18 g/mol	[3] [4] [5]
Melting Point	33-36 °C	[1] [2] [3]
Boiling Point	135-136 °C at 19 mmHg	[1] [3]
Density	1.0630 (rough estimate)	[1] [6]
Refractive Index	1.5470 (estimate) to 1.56	[1] [6]
Solubility	Soluble in methanol	[3]

Chemical Properties and Reactivity


The chemical reactivity of N-Methyl-p-anisidine is influenced by the electron-donating methoxy group and the methylamino group. The cation radical of N-Methyl-p-anisidine has been studied, and its reactivity is noted to be influenced by the methyl group on the nitrogen atom.[\[7\]](#) The neutral form of N-Methyl-p-anisidine has been shown to significantly accelerate the decay reaction of its cation radical.[\[7\]](#)

The synthesis of N-Methyl-p-anisidine can be achieved through the N-methylation of p-anisidine with methanol in the presence of a catalyst.[\[8\]](#) Another synthetic route involves the catalytic alkylation of p-anisidine or p-nitroanisole with methanol.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Synthesis of N-Methyl-p-anisidine via Hydrogenation

A representative method for the synthesis of a related compound, N-(α -methyl benzyl)-p-anisidine, involves the hydrogenation of N-(α -methyl benzylidene)-p-anisidine.[\[11\]](#) A similar principle can be applied to the synthesis of N-methylated anilines. A general workflow for the synthesis of N-Methyl-p-anisidine from p-anisidine is outlined below.

[Click to download full resolution via product page](#)

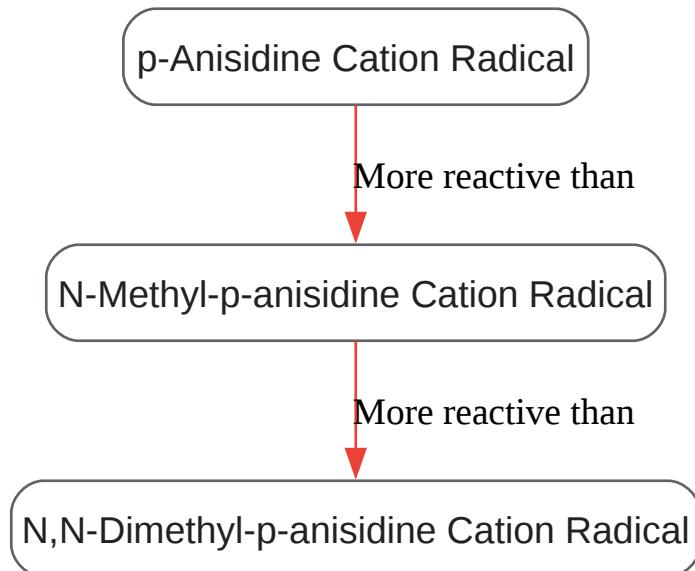
Caption: Generalized workflow for the synthesis of N-Methyl-p-anisidine.

A patented method describes the selective synthesis of N-Methyl-p-anisidine from p-anisidine or p-nitroanisole and methanol using a heterogeneous catalyst.[9][10] Another approach involves the N-methylation of p-anisidine with methanol in an autoclave reactor using Cu-containing layered double hydroxides as catalysts.[8]

Spectral Data

Spectral data are crucial for the identification and characterization of N-Methyl-p-anisidine.

Spectroscopic Technique	Interpretation	Reference
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic peaks corresponding to N-H, C-H, C-N, and C-O stretching and bending vibrations.	[2][12][13]
Mass Spectrometry (MS)	The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass is reported as 137.084064 g/mol	[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra are used to elucidate the structure by showing the chemical environment of the hydrogen and carbon atoms.	[12]


Safety and Handling

N-Methyl-p-anisidine is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][15] It may also cause skin and eye irritation.[3][15] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3][16] It should be stored in a well-ventilated place, away from incompatible materials like acids, acid anhydrides, and acid chlorides.[16]

Logical Relationships in Reactivity

The reactivity of anisidine derivatives is influenced by the substituents on the nitrogen atom. The presence of methyl groups on the nitrogen can affect the rate of reactions involving the cation radical.

Decreasing Reactivity of Cation Radicals

[Click to download full resolution via product page](#)

Caption: Comparative reactivity of p-anisidine derivative cation radicals.[\[7\]](#)

The p-anisidine cation radical is more reactive than the N,N-dimethyl-p-anisidine cation radical. [\[7\]](#) This is attributed to the blocking effect of the two methyl groups on the nitrogen atom, which hinders direct C-N bonding and other reactions.[\[7\]](#) The reactivity of the N-Methyl-p-anisidine cation radical lies between these two.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-METHYL-P-ANISIDINE | 5961-59-1 [chemicalbook.com]
- 2. N-Methyl-p-anisidine, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. labsolu.ca [labsolu.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. N-Methyl-p-anisidine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US9856205B2 - Method for the selective production of N-methyl-para-anisidine - Google Patents [patents.google.com]
- 10. EP2784056A1 - Method for the selective production of n-methyl-para-anisidine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. N-METHYL-P-ANISIDINE(5961-59-1)IR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. N-Methyl-4-anisidine | C8H11NO | CID 22250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N-Methyl-p-anisidine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147265#n-methyl-p-anisidine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b147265#n-methyl-p-anisidine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com